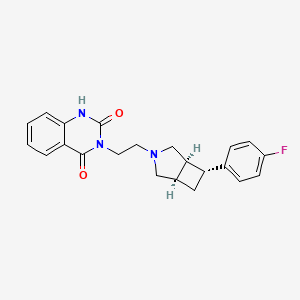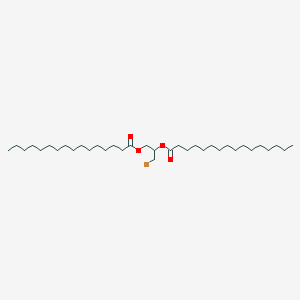![molecular formula C24H22ClFN4O6 B13862681 Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a chemical compound with the molecular formula C9H10N2O3.
Vorbereitungsmethoden
The synthesis of Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with an oxazine precursor, followed by methylation and carboxylation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can be compared with other similar compounds such as:
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
- 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C24H22ClFN4O6 |
|---|---|
Molekulargewicht |
516.9 g/mol |
IUPAC-Name |
acetic acid;1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H18ClFN4O4.C2H4O2/c23-15-7-12(1-2-16(15)24)27-22-14-8-18(28-20(29)3-4-21(28)30)19(9-17(14)25-11-26-22)32-13-5-6-31-10-13;1-2(3)4/h1-2,7-9,11,13H,3-6,10H2,(H,25,26,27);1H3,(H,3,4)/t13-;/m0./s1 |
InChI-Schlüssel |
IJRGRJSFOXNGQM-ZOWNYOTGSA-N |
Isomerische SMILES |
CC(=O)O.C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N5C(=O)CCC5=O |
Kanonische SMILES |
CC(=O)O.C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N5C(=O)CCC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13862662.png)
